
Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid, also known as MPOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the natural product oxolane-2-carboxylic acid, and it has been shown to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of the immune response. Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has been shown to target specific viral proteins, such as the HIV-1 protease, and to interfere with the normal function of these proteins. In addition, Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has been shown to activate specific immune cells, such as natural killer cells, which play a key role in the immune response to viral infections.
Biochemical and Physiological Effects:
Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of a range of enzymes, including proteases and kinases, which are involved in a variety of cellular processes. In addition, Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has been shown to modulate the activity of specific ion channels, which are involved in the regulation of neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has several advantages as a research tool. It is a well-characterized compound that is readily available in large quantities. In addition, it has been shown to have potent antiviral activity, making it a valuable tool for the study of viral infections. However, there are also some limitations to the use of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid in lab experiments. For example, it can be toxic to cells at high concentrations, and it may have off-target effects on cellular processes that are not related to its intended target.
Orientations Futures
There are several future directions for research on Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid. One area of interest is the development of more potent analogs of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid that could be used as antiviral agents. Another area of research is the study of the mechanism of action of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid, which could lead to the identification of new targets for drug development. Finally, there is a need for more studies on the safety and toxicity of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid, particularly in animal models, to ensure that it is safe for use in humans.
Conclusion:
In conclusion, Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid is a promising compound that has potential applications in scientific research. It has been shown to have potent antiviral, anti-inflammatory, and analgesic effects, and it has a range of interesting biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid that could lead to the development of new drugs and therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid is a complex process that involves several steps. The first step is the preparation of oxolane-2-carboxylic acid, which is then converted to its corresponding amide by reaction with methylamine. The resulting amide is then treated with trifluoroacetic acid to yield Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid. This synthesis method has been optimized over the years, and it is now a well-established protocol for the preparation of Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid in large quantities.
Applications De Recherche Scientifique
Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has been shown to have potent antiviral activity against a range of viruses, including HIV, HCV, and influenza. In addition, Methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.C2HF3O2/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;3-2(4,5)1(6)7/h8-10,12H,2-7H2,1H3;(H,6,7)/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSNRSTVZWSLP-UXQCFNEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)
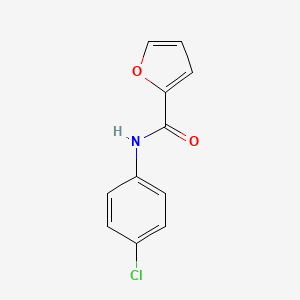
![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)
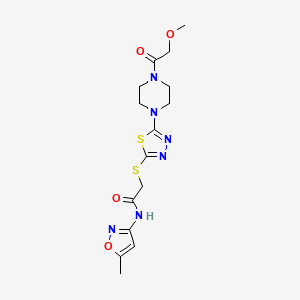
![5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2590102.png)
![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)
![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)
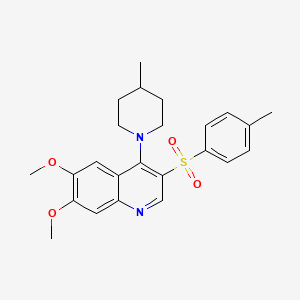
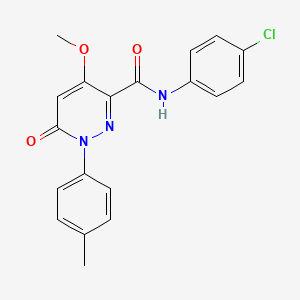
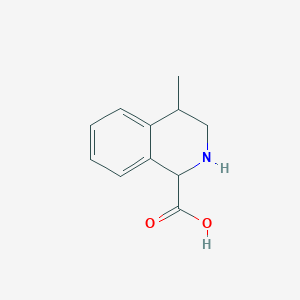
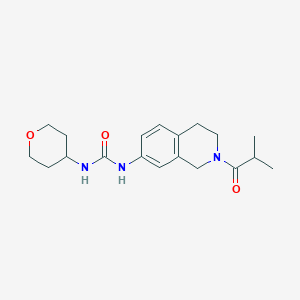
![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)